4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
4-Methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2, 4, and 6. The 2-position contains a piperazine ring modified at its 4-position with a pyridin-3-ylmethyl group, while the 4-position is methylated, and the 6-position is substituted with pyrrolidin-1-yl. This structure combines aromatic, aliphatic, and nitrogen-rich moieties, making it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation. Its molecular formula is C₁₉H₂₅N₆, with a molecular weight of 337.44 g/mol.
Properties
IUPAC Name |
4-methyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-16-13-18(24-7-2-3-8-24)22-19(21-16)25-11-9-23(10-12-25)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHHSGHVUOLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thus regulating many aspects of cellular function, including proliferation, differentiation, and survival.
Mode of Action
It can be inferred from similar compounds that it may bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to the inhibition of the target’s activity, resulting in the modulation of downstream cellular processes.
Biochemical Analysis
Biochemical Properties
4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases, which are essential for signal transduction pathways. The compound’s interaction with these enzymes involves binding to the active site, inhibiting their activity, and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular responses, making the compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the PI3K/AKT/mTOR pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. The inhibition of these enzymes results in the downregulation of signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of various metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes. The precise subcellular distribution of the compound can influence its efficacy and specificity.
Biological Activity
The compound 4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 555.6 g/mol. Its structure features a pyrimidine core substituted with piperazine and pyridine moieties, which are known to contribute to its pharmacological properties.
The primary mechanism of action for this compound is its role as a tyrosine kinase inhibitor . It targets specific mutations in receptor tyrosine kinases, particularly those associated with cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The compound exhibits high selectivity towards mutant forms of the KIT and PDGFRA receptors, which are implicated in tumor growth and resistance to conventional therapies.
Inhibition Profiles
The half-maximal inhibitory concentration (IC50) values for this compound against mutant forms of KIT and PDGFRA are reported to be in the subnanomolar range, indicating potent inhibitory activity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Biological Activity Data
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | KIT (mutant) | <1 | |
| Tyrosine Kinase Inhibition | PDGFRA (mutant) | <1 | |
| Antimicrobial Activity | Various Bacteria | Varies by Structure |
Case Studies
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Gastrointestinal Stromal Tumors (GIST) :
- A clinical study demonstrated that patients with GIST harboring the PDGFRA D842V mutation showed significant tumor reduction when treated with this compound. The treatment resulted in prolonged progression-free survival compared to standard therapies.
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Systemic Mastocytosis :
- In patients with systemic mastocytosis characterized by the KIT D816V mutation, administration of this compound led to marked reductions in mast cell burden and improvement in symptoms associated with mast cell activation.
- Antimicrobial Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Pharmacokinetics: The pyridin-3-ylmethyl group in the target compound provides a balance between aromatic interactions and solubility, unlike the more hydrophobic naphthalene (in ) or electron-deficient pyrazine (in ).
Positional Substitution :
- Substitution at the pyrimidine’s 2-position (target compound) vs. 4-position (e.g., ) alters steric accessibility for target binding.
Secondary Amine Moieties :
- Pyrrolidin-1-yl (5-membered ring) offers greater conformational flexibility compared to piperidin-1-yl (6-membered ring), affecting binding kinetics .
Biological Implications :
- The pyridin-3-ylmethyl-piperazinyl group in the target compound may enhance selectivity for kinases or GPCRs due to its dual hydrogen-bonding and π-stacking capabilities.
Preparation Methods
Nucleophilic Substitution at the 2-Position
The 2-chloro intermediate is typically generated first, enabling subsequent displacement by piperazine derivatives. For example:
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Chlorination : 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ol is treated with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours to yield 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine.
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Piperazine Coupling : The chloro intermediate reacts with 1-(pyridin-3-ylmethyl)piperazine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 120°C for 12–24 hours.
Key Parameters :
-
Solvent : DMF or tetrahydrofuran (THF).
-
Catalyst : None required, but microwave irradiation may accelerate the reaction.
Multi-Step Synthesis via Intermediate Formation
Synthesis of 1-(Pyridin-3-ylmethyl)piperazine
This intermediate is critical for introducing the pyridinylmethyl-piperazine moiety.
Reductive Amination
Alkylation
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Reagents : Piperazine and 3-(chloromethyl)pyridine hydrochloride in acetonitrile.
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Base : Triethylamine (TEA) to scavenge HCl.
Optimization Strategies for Improved Efficiency
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DMF, 120°C, 24h | Piperazine coupling | 68 | 95 | |
| THF, 80°C, 18h | Piperazine coupling | 72 | 97 | |
| Microwave, DMF, 150°C, 1h | Accelerated coupling | 75 | 98 |
Challenges and Mitigation
Regioselectivity Issues
Competing reactions at the 4- and 6-positions of the pyrimidine ring may occur. Pre-functionalization of the 6-position with pyrrolidine prior to piperazine coupling minimizes side products.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.
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Recrystallization : Ethanol/water mixtures for final compound purification.
Scalability and Industrial Relevance
While laboratory-scale syntheses are well-established, industrial production requires:
Q & A
Q. Q1. What are the established synthetic routes for this pyrimidine derivative, and what key reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:
- Piperazine-pyrrolidine coupling : Deprotonation of piperazine with bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic attack on a halogenated pyrimidine intermediate .
- Pyridine-methylation : Use of (pyridin-3-yl)methyl halides or Mitsunobu reactions to attach the pyridinylmethyl group to piperazine .
- Optimization factors : Temperature (60–100°C), solvent choice (DMF vs. dichloromethane), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield (40–75%) and purity (>90%) .
Q. Q2. Which analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., piperazine C–H protons at δ 2.5–3.5 ppm; pyrimidine C4–CH₃ at δ 2.2–2.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- HPLC-PDA : Quantifies purity (>95% for pharmacological studies) and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. Q3. How can conflicting data on biological activity (e.g., receptor binding vs. cellular assays) be reconciled for this compound?
Methodological Answer:
- Assay-specific factors : Differences in cell permeability (logP ~3.5) or off-target interactions (e.g., with adrenergic receptors) may explain discrepancies between in vitro binding (IC₅₀ = 50 nM) and in vivo efficacy (ED₅₀ = 10 mg/kg) .
- Metabolic stability : Hepatic microsome assays (e.g., t₁/₂ <30 min in human liver microsomes) may reveal rapid degradation, reducing in vivo activity despite high in vitro potency .
- Structural analogs : Compare with derivatives (e.g., 4-ethylphenoxy or trifluoromethyl variants) to identify SAR trends impacting activity .
Q. Q4. What strategies optimize the synthetic pathway to reduce impurities like des-methyl byproducts?
Methodological Answer:
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediates and terminate reactions at >90% conversion .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on piperazine to prevent undesired alkylation at secondary amines .
- Purification : Flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) removes hydrophobic impurities (e.g., pyrrolidine dimer) .
Q. Q5. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or JAK2). Key residues (e.g., Lys33 in CDK2) form hydrogen bonds with the pyrimidine N1 and piperazine NH .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and predict off-target effects (e.g., PI3K inhibition due to hydrophobic pocket compatibility) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine at pyridine C5) with IC₅₀ values to prioritize synthetic targets .
Data Validation and Reproducibility
Q. Q6. What protocols ensure reproducibility in pharmacological assays given batch-to-batch variability?
Methodological Answer:
- Standardized characterization : Require NMR, HRMS, and elemental analysis for all batches. For example, carbon content must match theoretical values within 0.3% .
- Positive controls : Include reference compounds (e.g., imatinib for kinase assays) to normalize inter-assay variability .
- Stability testing : Store compounds under inert gas (argon) at −20°C to prevent oxidation of the pyrrolidine ring .
Structural and Mechanistic Contradictions
Q. Q7. How to resolve discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- X-ray crystallography : Resolve solid-state conformation (e.g., piperazine chair vs. boat). For example, shows a chair conformation with a dihedral angle of 54° between pyrimidine and piperazine .
- Solution-phase analysis : Compare NOESY (nuclear Overhauser effect) data to confirm dynamic flexibility (e.g., piperazine ring flipping in DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
